molecular formula C10H9BrO2 B1590553 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 52651-16-8

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1590553
CAS No.: 52651-16-8
M. Wt: 241.08 g/mol
InChI Key: RMVRCSOJMLGDAG-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO2 It is a brominated derivative of indene, featuring a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or other reduced forms.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 6-Bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
  • 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester
  • 6-Bromo-2,3-dihydro-1H-indene-1-ol

Comparison: this compound is unique due to its specific bromination and carboxylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVRCSOJMLGDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30488110
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52651-16-8
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By following the procedure of Tetsuya, et al. referenced in part A, the 6-bromo compound can be obtained. For example, to a stirred, ice-cooled mixture of 8.1 g (50 mmol) indane-1-carboxylic acid and 8.1 g of FeCl3 in 300 ml of CCl4 is added dropwise a solution of 8.8 g of Br2 in 100 ml methylene chloride over a 1 hour period. The mixture is stirred for 3 hours under cooling and then for 1.5 hours at room temperature. The mixture is poured into 500 ml of dilute HCl and extracted with CHCl3. The extract is washed with water, dried over anhydrous MgSO4 and concentrated under reduced pressure. The residue is crystallized from hexane to give 6-bromo-indane-1-carboxylic acid.
[Compound]
Name
6-bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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